Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate
Description
Methyl 5-bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate is a brominated pyridine derivative featuring a nitro (-NO₂) group at position 3, a methyl ester at position 2, and a keto-enol tautomeric system at position 5.
Properties
Molecular Formula |
C7H5BrN2O5 |
|---|---|
Molecular Weight |
277.03 g/mol |
IUPAC Name |
methyl 5-bromo-3-nitro-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H5BrN2O5/c1-15-7(12)5-4(10(13)14)2-3(8)6(11)9-5/h2H,1H3,(H,9,11) |
InChI Key |
UIXRDUGFSLDBFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=O)N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of 5-nitropyridine-3-carboxylic acid with bromine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The reaction mixture is heated to a specific temperature to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent yield and purity of the compound. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The carboxylate ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and strong acids or bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyridines, and carboxylic acids.
Scientific Research Applications
Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-Bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below summarizes key analogs and their differences in substituents and properties:
*Hypothetical formula based on substituents; †Calculated molecular weight.
Key Observations:
- Nitro Group Impact : The nitro group at position 3 in the target compound is strongly electron-withdrawing, which likely reduces basicity compared to analogs with methyl or hydroxyl groups. This effect may also lower solubility in polar solvents due to decreased hydrogen-bonding capacity relative to hydroxyl-containing analogs (e.g., CAS 1190198-25-4) .
- Positional Isomerism: The placement of substituents significantly alters properties.
- Thermal Stability : The methyl-substituted analog (CAS 1334499-25-0) has a defined melting point (186–188°C), suggesting higher crystallinity than the nitro-substituted target, which may exhibit lower melting due to nitro’s bulky nature .
Biological Activity
Methyl 5-bromo-3-nitro-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS: 2753209-10-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C8H7BrN2O5
Molecular Weight: 291.06 g/mol
IUPAC Name: this compound
Purity: 95%
CAS Number: 2753209-10-6
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. It has been evaluated against various pathogenic bacteria and fungi, showcasing effective inhibition zones and minimum inhibitory concentration (MIC) values.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 | Strong antibacterial |
| Escherichia coli | 0.50 | Moderate antibacterial |
| Candida albicans | 0.75 | Effective antifungal |
The compound's mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown significant anti-inflammatory effects in vitro. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human monocyte-derived macrophages.
Case Studies
-
In Vitro Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against a panel of bacteria and fungi. Results indicated that it significantly reduced biofilm formation in Staphylococcus aureus, outperforming traditional antibiotics like Ciprofloxacin . -
In Vivo Anti-inflammatory Study
In a murine model of inflammation, administration of this compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of DNA Gyrase:
The compound acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication . -
Disruption of Cell Membrane Integrity:
Its interaction with bacterial membranes leads to increased permeability and subsequent cell lysis . -
Modulation of Immune Response:
The compound's ability to modulate cytokine production indicates its potential role in immune response regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
